1-(3-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O and its molecular weight is 206.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of Building-Blocks : A study describes a method for synthesizing valuable building-blocks for the creation of functionalized crown ethers, utilizing a base of piperidine derivatives for structural elaboration, indicating the utility of such compounds in complex organic synthesis (Nawrozkij et al., 2014).
Novel Synthesis Approaches : Research on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot three-component reaction includes the use of difluoromethyl groups, highlighting the compound's relevance in creating structurally diverse chemical entities (Zhang et al., 2013).
Biological and Pharmacological Research
Anticancer Activity : A microwave-assisted synthesis approach for new 4H-pyran derivatives, utilizing methylamino and piperidine as part of the molecular structure, showed potential anticancer activity against various human cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (Hadiyal et al., 2020).
Glycine Transporter 1 Inhibitor : Identification of a potent and orally available glycine transporter 1 inhibitor involved structural motifs similar to those in the query compound, emphasizing the role of such chemical frameworks in the development of new therapeutic agents (Yamamoto et al., 2016).
Material Science and Photopolymerization
- Naphthalimide Dyes : Synthesis and characterization of acrylated naphthalimide one-component visible light initiators for photopolymerization, incorporating piperidine moieties, highlight the application of such compounds in materials science and photopolymerization technology (Yang et al., 2018).
Crystal Structure Analysis
- Hirshfeld Surface Analysis : Detailed crystal structure determination and Hirshfeld surface analysis of piperidine derivatives, including those with fluorobenzo and isoxazolyl groups, provide insights into the solid-state chemistry and potential interactions of these compounds, which are crucial for understanding their physical properties and reactivity (Govindhan et al., 2017).
Properties
IUPAC Name |
1-[3-(difluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-12-5-8(14)13-4-2-3-7(6-13)9(10)11/h7,9,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFTUGJBPDDFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC(C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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